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Compound of Interest

Compound Name: LpxC-IN-13

Cat. No.: B15566220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Note: The following data and protocols are based on published results for potent LpxC

inhibitors such as ACHN-975, LPXC-516, and CHIR-090. "LpxC-IN-13" is used as a

representative name for a novel investigational LpxC inhibitor with similar characteristics.

Introduction
Pseudomonas aeruginosa is a formidable Gram-negative opportunistic pathogen, notorious for

its intrinsic and acquired resistance to a wide array of antibiotics. The emergence of multidrug-

resistant (MDR) strains necessitates the discovery and development of novel antibacterial

agents that act on unexploited cellular targets. One such promising target is the UDP-3-O-(R-3-

hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a zinc metalloenzyme that

catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the essential

anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1]

[2][3] The absence of a human homologue makes LpxC an attractive target for the

development of new antibiotics.[1] LpxC-IN-13 represents a novel, potent inhibitor of P.

aeruginosa LpxC, demonstrating significant potential for the treatment of infections caused by

this problematic pathogen.

Mechanism of Action
LpxC-IN-13 acts by specifically targeting and inhibiting the enzymatic activity of LpxC. This

inhibition disrupts the synthesis of lipid A, leading to a cascade of events that ultimately result
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in bacterial cell death. The key steps in the mechanism of action are:

Binding to the Active Site: LpxC-IN-13, like other hydroxamate-based inhibitors, is believed

to chelate the catalytic zinc ion within the active site of the LpxC enzyme.[4]

Inhibition of Deacetylation: This binding prevents the deacetylation of UDP-3-O-(R-3-

hydroxymyristoyl)-N-acetylglucosamine, the substrate of LpxC.

Disruption of Lipid A Biosynthesis: The inhibition of this crucial step halts the entire lipid A

biosynthetic pathway.

Outer Membrane Destabilization: The lack of newly synthesized lipid A compromises the

integrity of the outer membrane.

Bactericidal Effect: This disruption of the outer membrane and the accumulation of toxic

intermediates lead to rapid, concentration-dependent bacterial killing.[3]

Signaling Pathway and Point of Inhibition
The following diagram illustrates the Raetz pathway of lipid A biosynthesis and the specific

point of inhibition by LpxC-IN-13.
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Caption: Inhibition of LpxC by LpxC-IN-13 blocks the committed step of Lipid A biosynthesis.

Quantitative Data
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The in vitro activity of LpxC inhibitors against P. aeruginosa has been well-documented. The

following tables summarize the inhibitory activity of compounds structurally and functionally

related to LpxC-IN-13.

Table 1: In Vitro Antibacterial Activity against P.
aeruginosa

Compound MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL)

ACHN-975 0.06 0.25 ≤0.03 - 2

LPXC-516 0.5 2 0.12 - 4

LPXC-289 0.5 2 0.12 - 4

LPXC-313 0.5 2 0.12 - 4

LpxC-4 - 0.25 -

CHIR-090 - 1 -

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations required

to inhibit the growth of 50% and 90% of isolates, respectively.[1][5]

Table 2: LpxC Enzyme Inhibition
Compound P. aeruginosa LpxC IC₅₀ (nM)

ACHN-975 1.1

LPXC-516 0.8

LPXC-289 0.9

LPXC-313 1.2

LpxC-4 ~10

IC₅₀ is the half maximal inhibitory concentration of the compound against the purified P.

aeruginosa LpxC enzyme.[1][5]
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Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC)
This protocol follows the guidelines established by the Clinical and Laboratory Standards

Institute (CLSI).

Materials:

Mueller-Hinton Broth (MHB)

96-well microtiter plates

P. aeruginosa isolates (e.g., PAO1, clinical isolates)

LpxC-IN-13 stock solution (e.g., 10 mg/mL in DMSO)

Spectrophotometer or microplate reader

Procedure:

Inoculum Preparation:

From a fresh agar plate, select 3-5 colonies of P. aeruginosa and suspend them in sterile

saline or MHB.

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately

1.5 x 10⁸ CFU/mL).

Dilute the adjusted inoculum 1:100 in MHB to achieve a final concentration of

approximately 1.5 x 10⁶ CFU/mL. Further dilute 1:10 to get a final inoculum of ~5 x 10⁵

CFU/mL in the wells.

Drug Dilution:

Perform a two-fold serial dilution of LpxC-IN-13 in MHB in the 96-well plate. The final

volume in each well should be 50 µL. The concentration range should typically span from
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64 µg/mL to 0.06 µg/mL.

Include a growth control well (MHB with inoculum, no drug) and a sterility control well

(MHB only).

Inoculation:

Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), for

a final volume of 100 µL.

Incubation:

Incubate the plates at 37°C for 18-24 hours in ambient air.

MIC Determination:

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits

visible growth of the organism as detected by the unaided eye.
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: LpxC Enzyme Inhibition Assay
This protocol is for determining the IC₅₀ of LpxC-IN-13 against purified P. aeruginosa LpxC.

Materials:

Purified recombinant P. aeruginosa LpxC enzyme

Assay buffer (e.g., 25 mM HEPES, pH 7.5)
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Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

LpxC-IN-13 stock solution

Quench solution (e.g., 1% formic acid)

LC-MS/MS system for product detection

Procedure:

Reaction Setup:

In a microcentrifuge tube or 96-well plate, combine the assay buffer, purified LpxC

enzyme, and varying concentrations of LpxC-IN-13 (or DMSO for control).

Pre-incubate the enzyme and inhibitor mixture at room temperature for a defined period

(e.g., 15 minutes).

Initiate Reaction:

Initiate the enzymatic reaction by adding the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-

N-acetylglucosamine.

Incubation:

Incubate the reaction at 30°C for a specific time (e.g., 20 minutes), ensuring the reaction

stays within the linear range.

Quench Reaction:

Stop the reaction by adding the quench solution.

Analysis:

Analyze the samples by LC-MS/MS to quantify the amount of the deacetylated product

formed.

IC₅₀ Calculation:
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Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cytotoxicity Assay
This protocol is to assess the potential toxicity of LpxC-IN-13 against a mammalian cell line.

Materials:

Human cell line (e.g., HEK293 or HepG2)

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

96-well cell culture plates

LpxC-IN-13 stock solution

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Luminometer or spectrophotometer

Procedure:

Cell Seeding:

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and

allow them to adhere overnight.

Compound Treatment:

Prepare serial dilutions of LpxC-IN-13 in cell culture medium.

Remove the old medium from the cells and add the medium containing the different

concentrations of the compound.

Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

Incubation:
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Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

Viability Measurement:

Add the cell viability reagent to each well according to the manufacturer's instructions.

Measure the signal (luminescence or absorbance) using an appropriate plate reader.

CC₅₀ Calculation:

Calculate the percentage of cell viability relative to the vehicle control.

Plot the percentage of viability versus the logarithm of the compound concentration and

determine the CC₅₀ (50% cytotoxic concentration).

Resistance Mechanisms
P. aeruginosa can develop resistance to LpxC inhibitors through several mechanisms:

Efflux Pump Upregulation: Overexpression of efflux pumps, such as MexAB-OprM, can

reduce the intracellular concentration of the inhibitor.[5]

Target Mutation: Mutations in the lpxC gene can alter the enzyme's active site, reducing the

binding affinity of the inhibitor.[5]

Mutations in Other Genes: Mutations in genes involved in fatty acid biosynthesis, such as

fabG, have also been shown to confer resistance.[5]

Understanding these potential resistance mechanisms is crucial for the long-term development

and clinical application of LpxC inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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